1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one
CAS No.:
Cat. No.: VC18596153
Molecular Formula: C10H14N2O5S
Molecular Weight: 274.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O5S |
|---|---|
| Molecular Weight | 274.30 g/mol |
| IUPAC Name | 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9+/m1/s1 |
| Standard InChI Key | SNNBPMAXGYBMHM-PULFBKJNSA-N |
| Isomeric SMILES | CC1=CN(C(=S)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
| Canonical SMILES | CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Introduction
Chemical Identification and Structural Characteristics
The compound belongs to the class of thionated pyrimidine nucleosides, characterized by the replacement of an oxygen atom with sulfur at the 2-position of the pyrimidine ring. Its IUPAC name systematically describes its stereochemistry:
-
Core structure: A tetrahydrofuran ring with hydroxyl groups at positions 3 and 4, and a hydroxymethyl group at position 5
-
Heterocyclic base: 5-methyl-2-thioxo-pyrimidin-4-one moiety
Molecular Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₄N₂O₅S |
| Molecular weight | 274.30 g/mol |
| Stereochemistry | (2S,3R,4S,5R) configuration |
| CAS Registry | Not formally assigned |
The stereochemical arrangement critically influences its biological interactions, particularly in enzyme binding pockets.
Synthesis and Characterization
While no explicit synthesis protocol exists for this compound in the literature, established methodologies for analogous thionucleosides suggest potential routes:
Synthetic Approaches
-
Glycosylation strategy: Coupling of a protected ribose derivative with 5-methyl-2-thiouracil under Mitsunobu conditions
-
Post-modification: Thiolation of pre-formed oxonucleoside using Lawesson's reagent
Characterization would require:
-
¹H/¹³C NMR for stereochemical verification
-
High-resolution mass spectrometry (HRMS) for molecular weight confirmation
-
X-ray crystallography for absolute configuration determination
| Compound | IC₅₀ (μM) vs Hela cells | Selectivity Index |
|---|---|---|
| 5-Fluorouracil | 2.1 | 3.2 |
| 2-Thiocytidine | 8.7 | 12.4 |
| Subject compound* | - | - |
*Predicted values based on QSAR modeling of analog data
Biochemical Interactions and Modifications
tRNA Modification Pathways
The enzymatic pathway for mnm⁵s²U biosynthesis in E. coli provides mechanistic insights:
-
Demethylation: tRNA(5-carboxymethylaminomethyl-2-thiouridine)-methyltransferase removes carboxyl groups
-
Methyl transfer: S-adenosylmethionine-dependent methylation finalizes the modification
This two-step process (demethylation followed by methylation) suggests potential metabolic stability challenges for administered thionucleosides.
Future Research Directions
Critical gaps in understanding this compound include:
-
Pharmacokinetic profile: Absorption/distribution properties influenced by multiple hydroxyl groups
-
Enzymatic stability: Susceptibility to nucleoside phosphorylases
-
Target validation: CRISPR-Cas9 screening for essentiality of putative molecular targets
Proposed studies:
-
Synthesis and in vitro screening against viral polymerases (HIV-RT, SARS-CoV-2 RdRp)
-
Isotope-labeled analogs for metabolic tracking in mammalian cells
-
Molecular dynamics simulations of ribosome binding interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume